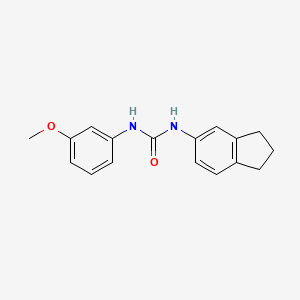![molecular formula C21H26ClNO B5125833 [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is also known as U-47700 and has been used for scientific research purposes. The compound was first synthesized in the 1970s and has been studied for its potential medical applications.
Mecanismo De Acción
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals. The compound also has some affinity for the kappa-opioid receptor, but its activity at this receptor is weaker than at the mu-opioid receptor.
Biochemical and Physiological Effects:
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to produce analgesia in animal models. It has also been found to have sedative and respiratory depressant effects. The compound has a high potency, with an analgesic potency that is estimated to be 7.5 times greater than that of morphine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has some advantages for lab experiments. It is a highly potent opioid agonist, which makes it useful for studying the opioid receptor system. The compound is also relatively stable and can be stored for long periods without significant degradation. However, the compound is highly toxic and can be dangerous if mishandled. It is important to take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One area of interest is the development of new analgesics based on the structure of the compound. Researchers are also studying the interactions between the compound and other neurotransmitter systems, such as the dopamine system. Another area of research is the development of new methods for synthesizing the compound, with the goal of improving yields and purity. Finally, researchers are exploring the potential use of [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol as a tool for studying the opioid receptor system and its role in pain modulation.
Métodos De Síntesis
The synthesis of [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol involves a multi-step process. The starting material is chlorobenzylpiperidine, which is reacted with 2-methylbenzyl chloride in the presence of a base to form the intermediate product. The intermediate is then reduced using lithium aluminum hydride to obtain the final product, [1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been used for scientific research purposes. It has been studied for its potential medical applications, particularly as an analgesic. The compound has also been used to study the opioid receptor system and its interactions with other neurotransmitter systems.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-17-7-2-3-8-18(17)13-21(16-24)11-6-12-23(15-21)14-19-9-4-5-10-20(19)22/h2-5,7-10,24H,6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPJDMWKOEHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorobenzyl)-3-(2-methylbenzyl)piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)
![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)
![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)